molecular formula C13H10N2 B3167227 2-(1-naphthyl)imidazole CAS No. 91822-43-4

2-(1-naphthyl)imidazole

Cat. No.: B3167227
CAS No.: 91822-43-4
M. Wt: 194.23 g/mol
InChI Key: XSBINRYSUHFKST-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)imidazole is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1-naphthylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated naphthylimidazole compounds.

Scientific Research Applications

2-(1-Naphthyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its cytotoxic activity against cancer cells, making it a candidate for anticancer drug development.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)imidazole involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cytotoxic effects in cancer cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Naphth[1,2-d]imidazoles: These compounds share a similar structure but differ in the position of the imidazole ring fusion.

    Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural frameworks.

Uniqueness: 2-(1-Naphthyl)imidazole is unique due to its specific fusion of the imidazole ring with the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or materials with particular electronic characteristics.

Properties

IUPAC Name

2-naphthalen-1-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBINRYSUHFKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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